Melphalan-d8 N-Oxide
Description
Significance of Stable Isotope-Labeled Compounds in Advanced Biochemical and Analytical Studies
Stable isotope-labeled compounds, particularly those incorporating deuterium (B1214612), have become indispensable in modern biochemical and analytical research. clearsynth.com The fundamental principle lies in the replacement of one or more atoms of a molecule with their heavier, non-radioactive isotopes. clearsynth.com This subtle modification in mass does not significantly alter the chemical properties of the compound but allows it to be distinguished from its naturally occurring, or "light," counterpart by mass spectrometry. washington.edu
This distinction is the cornerstone of their utility. In quantitative analysis, deuterated compounds serve as ideal internal standards. clearsynth.compubcompare.ai When added to a complex biological sample, the deuterated standard behaves almost identically to the analyte of interest during sample preparation, extraction, and chromatographic separation. researchgate.net This co-elution ensures that any sample loss or variability in instrument response affects both the analyte and the standard equally. clearsynth.com By comparing the mass spectrometric signal of the analyte to that of the known concentration of the deuterated internal standard, researchers can achieve highly accurate and precise quantification, effectively compensating for matrix effects. clearsynth.compubcompare.ai
Furthermore, stable isotope labeling by amino acids in cell culture (SILAC) is a powerful technique for comparative proteomics, enabling the precise quantification of changes in protein abundance between different cell populations. wikipedia.orgsilantes.com This method involves growing cells in media containing either normal or "heavy" amino acids, leading to the incorporation of these isotopes into all newly synthesized proteins. wikipedia.org When the protein populations are mixed and analyzed by mass spectrometry, the mass difference between the heavy and light isotope-labeled peptides allows for the accurate determination of relative protein abundance. wikipedia.orgnih.gov
Overview of Melphalan (B128) Derivatives and Their Role in Contemporary Chemical Biology Research
Melphalan, a bifunctional alkylating agent, has long been a subject of interest in medicinal chemistry and chemical biology. acs.orgmdpi.com Its mechanism of action involves the formation of covalent bonds with DNA, leading to strand breaks and inhibition of DNA synthesis. biosynth.com While effective, research has continually sought to improve its properties and understand its biological interactions more deeply. This has led to the synthesis and investigation of numerous melphalan derivatives. mdpi.comnih.gov
Chemical modifications to the melphalan structure, such as at the carboxyl or amino groups, have been explored to enhance its efficacy and overcome challenges like poor aqueous solubility. mdpi.comresearchgate.net For instance, esterification of the carboxyl group has been shown to improve the cytotoxic properties of melphalan. mdpi.com Other modifications have included the introduction of perfluorous chains to create derivatives with enhanced cytotoxicity. rsc.orgrsc.org
Rationale for Investigating Melphalan-d8 N-Oxide as a Specialized Reference Standard and Research Analyte
This compound combines two key chemical modifications—deuteration and N-oxidation—making it a highly specialized tool for research. The "d8" designation indicates that eight hydrogen atoms in the melphalan molecule have been replaced by deuterium. scbt.compharmaffiliates.com This extensive labeling provides a significant mass shift, which is highly advantageous for its use as an internal standard in mass spectrometry-based quantification of melphalan and its metabolites. nih.gov The clear mass difference minimizes cross-contribution, where the signal from the unlabeled analyte interferes with the signal of the labeled standard, thereby improving analytical accuracy. nih.gov
The N-oxide functional group represents a potential metabolite of melphalan. hyphadiscovery.comtandfonline.com N-oxidation is a common metabolic pathway for drugs containing tertiary amine groups, often mediated by cytochrome P450 or flavin-containing monooxygenase (FMO) enzymes. hyphadiscovery.commdpi.com These N-oxide metabolites can have their own pharmacological activity or may be inactive. hyphadiscovery.commdpi.com In some cases, N-oxides can be reduced back to the parent amine in vivo, acting as prodrugs. acs.orgnih.gov
Table of Compounds
| Compound Name | Other Names |
| Melphalan | Alkeran |
| This compound | Labeled Melphalan N-Oxide |
| Monohydroxymelphalan | |
| EM-T-MEL | |
| EM-I-MEL | |
| EM-MORPIP-MEL | |
| MOR-MEL | |
| DIPR-MEL | |
| EM-MEL | |
| EE-MEL | |
| EM-MOR-MEL | |
| EE-MOR-MEL | |
| EM-DIPR-MEL | |
| EE-DIPR-MEL | |
| Chlorambucil | |
| Imipramine | |
| Amitriptyline | |
| Clozapine | |
| Mianserin | |
| Citalopram | |
| Trihexyphenidyl | THP |
| Trimethylamine-N-oxide | TMAO |
| Carbadox | |
| Olaquindox | |
| Minoxidil | |
| Chlordiazepoxide | |
| Acipimox | |
| Tirapazamine |
Chemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀D₈Cl₂N₂O₃ | scbt.compharmaffiliates.com |
| Molecular Weight | 329.25 g/mol | scbt.compharmaffiliates.com |
| CAS Number | 1217715-34-8 | pharmaffiliates.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
1217715-34-8 |
|---|---|
Molecular Formula |
C13H18Cl2N2O3 |
Molecular Weight |
329.25 g/mol |
IUPAC Name |
4-[(2S)-2-amino-2-carboxyethyl]-N,N-bis(2-chloro-1,1,2,2-tetradeuterioethyl)benzeneamine oxide |
InChI |
InChI=1S/C13H18Cl2N2O3/c14-5-7-17(20,8-6-15)11-3-1-10(2-4-11)9-12(16)13(18)19/h1-4,12H,5-9,16H2,(H,18,19)/t12-/m0/s1/i5D2,6D2,7D2,8D2 |
InChI Key |
GSKQMLGAUOTSKT-WBZPMONTSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])Cl)[N+](C1=CC=C(C=C1)C[C@@H](C(=O)O)N)(C([2H])([2H])C([2H])([2H])Cl)[O-] |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)[N+](CCCl)(CCCl)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for Melphalan D8 N Oxide and Cognate Analogs
Chemical Synthesis Approaches for the N-Oxidation of Nitrogen Mustard Structures
The synthesis of Melphalan-d8 N-Oxide involves two primary chemical transformations: the specific incorporation of deuterium (B1214612) atoms and the targeted oxidation of the tertiary amine within the nitrogen mustard moiety.
Targeted Oxidation Strategies for Amine Functionalities
The conversion of the tertiary amine in the melphalan (B128) structure to its corresponding N-oxide is a critical step. The oxidation of tertiary amines is a well-established transformation in organic chemistry, and several reagents can be employed to achieve this selectively. acs.org The nitrogen mustard functional group, characterized by the bis(2-chloroethyl)amino moiety, contains a tertiary amine that is susceptible to oxidation. wikipedia.org
The oxidation of such amines is generally rapid and can be achieved under mild conditions, often proceeding faster than other potential oxidation sites within a molecule, such as double bonds. rsc.org Common oxidizing agents for this transformation include peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide, and potassium permanganate. acs.orgrsc.orggoogle.com The choice of oxidant and reaction conditions is crucial to prevent unwanted side reactions. For instance, some oxidation reactions can lead to rearrangements, such as the Meisenheimer rearrangement or Cope elimination, although these are often dependent on the specific structure of the amine and the reaction conditions. rsc.org In the context of melphalan, a carefully controlled oxidation would target the exocyclic tertiary nitrogen atom to yield the desired N-oxide.
Table 1: Common Oxidizing Agents for Tertiary Amine N-Oxidation
| Oxidizing Agent | Abbreviation | Typical Reaction Conditions |
| meta-Chloroperoxybenzoic acid | m-CPBA | Dichloromethane, 0 °C to room temperature |
| Hydrogen Peroxide | H₂O₂ | Aqueous or alcoholic solutions |
| Potassium Permanganate | KMnO₄ | Neutral aqueous solution |
| Sodium Chlorite | NaClO₂ | Buffered solution, precise pH control |
| Molecular Oxygen | O₂ | Aqueous solvent system, sometimes uncatalyzed |
This table presents a summary of common reagents used for the N-oxidation of tertiary amines. acs.orgrsc.orggoogle.comthieme-connect.com
Regiospecific Deuterium Incorporation Techniques
The "-d8" designation in this compound indicates that eight hydrogen atoms in the molecule have been replaced by deuterium, a stable isotope of hydrogen. scbt.combiosynth.com This isotopic labeling is typically achieved by using deuterated starting materials or through hydrogen-deuterium (H/D) exchange reactions at specific stages of the synthesis. researchgate.net
Melphalan is a derivative of the amino acid L-phenylalanine. chemicalbook.com Therefore, a common strategy for synthesizing deuterated melphalan is to begin with isotopically labeled L-phenylalanine. Several methods exist for the deuteration of aromatic amino acids. nih.govwisc.edu One approach involves acid-catalyzed H/D exchange on the aromatic ring. Using a strong deuterated acid, such as deuterated trifluoromethanesulfonic acid (TfOD) or deuterated sulfuric acid (D₂SO₄) in D₂O, can facilitate the replacement of hydrogen atoms on the benzene (B151609) ring with deuterium via an electrophilic aromatic substitution mechanism. researchgate.netyoutube.com Enzymatic methods have also been developed that offer high site-selectivity for deuterium incorporation into amino acids. wisc.edu
For Melphalan-d8, the deuterium atoms are located on the bis(2-chloroethyl) groups. The synthesis would likely involve a deuterated precursor that provides these ethyl groups. A plausible route involves the reaction of the aromatic amine precursor of melphalan with deuterated ethylene (B1197577) oxide (ethylene-d4 oxide), followed by chlorination to install the chloro groups. This would result in the specific incorporation of eight deuterium atoms on the two ethyl chains attached to the nitrogen.
Isolation and Purification Techniques for Oxidized and Stable Isotope-Labeled Products
Following the synthesis, the resulting product mixture contains the desired this compound, unreacted starting materials, byproducts, and potentially other isotopic isomers. Isolating and purifying the target compound to a high degree is essential for its intended use. Chromatographic techniques are the most powerful and widely used methods for the purification of such complex organic molecules, including isotopically labeled compounds. moravek.com
High-performance liquid chromatography (HPLC) is a particularly effective technique for this purpose. nih.gov By selecting an appropriate stationary phase (e.g., reverse-phase C18) and mobile phase, it is possible to separate compounds based on differences in their polarity and other physicochemical properties. The introduction of the polar N-oxide group and the slight change in properties due to deuteration allow for chromatographic separation from the non-oxidized precursor and other impurities. iaea.orgiaea.org Other chromatographic methods, such as flash chromatography, may be used for initial, large-scale purification, while HPLC is typically employed for the final high-purity isolation. moravek.com
Table 2: Chromatographic Purification Methods
| Technique | Principle | Application |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | High-resolution purification of the final product, separation of isotopic analogs. nih.gov |
| Flash Chromatography | A rapid form of column chromatography using moderate pressure to drive the mobile phase. | Initial purification to remove major impurities and unreacted starting materials. |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Used for volatile, thermally stable compounds; may require derivatization for compounds like melphalan. iaea.org |
This table summarizes key chromatographic techniques applicable to the purification of stable isotope-labeled products.
General Principles of Structural Elucidation for Modified Analogs
Spectroscopic Methodologies for Characterizing Isotopic and Oxidative Modifications
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is indispensable for determining the elemental composition and isotopic purity of the synthesized compound. almacgroup.comresearchgate.net The mass spectrometer measures the mass-to-charge ratio of ions with high accuracy. For this compound, HRMS would confirm the molecular weight, which is increased by the addition of one oxygen atom (from N-oxidation) and the mass difference between eight deuterium and eight hydrogen atoms. scbt.combiocompare.com Tandem mass spectrometry (MS/MS) can further confirm the structure by fragmenting the molecule and analyzing the resulting fragment ions, which provides information about the connectivity of atoms and the location of the modifications. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for providing detailed information about the molecular structure.
¹H NMR (Proton NMR): In a deuterated compound like this compound, the ¹H NMR spectrum will show a significant reduction or absence of signals corresponding to the positions where deuterium has been incorporated. This provides direct evidence of successful deuteration. nih.gov
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum can confirm the carbon skeleton of the molecule. The coupling patterns between carbon and deuterium (C-D coupling) can also provide information about the location of the deuterium labels.
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing a clear signal for each distinct deuterated position in the molecule.
Together, these spectroscopic techniques provide unambiguous evidence for the successful synthesis of this compound, confirming its molecular structure, the site of oxidation, and the precise isotopic labeling. nih.govalmacgroup.comnih.gov
Table 3: Spectroscopic Methods for Structural Elucidation
| Technique | Information Provided |
| High-Resolution Mass Spectrometry (HRMS) | Accurate molecular weight, elemental formula confirmation, determination of isotopic enrichment. almacgroup.comresearchgate.net |
| Tandem Mass Spectrometry (MS/MS) | Structural information from fragmentation patterns, confirmation of modification sites. nih.gov |
| ¹H Nuclear Magnetic Resonance (¹H NMR) | Confirms the absence of protons at deuterated sites, provides information on the overall proton environment. nih.gov |
| ¹³C Nuclear Magnetic Resonance (¹³C NMR) | Confirms the carbon framework, shows C-D coupling. |
| ²H Nuclear Magnetic Resonance (²H NMR) | Directly detects and quantifies deuterium at specific molecular positions. |
This table outlines the primary spectroscopic methods used to characterize the structure and isotopic composition of this compound.
Advanced Analytical Strategies for the Detection and Quantification of Melphalan D8 N Oxide
Chromatographic Separation Techniques for Complex Mixtures
The analysis of Melphalan-d8 N-Oxide in complex biological matrices necessitates robust separation techniques to isolate the analyte from endogenous interferences. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are cornerstone technologies in this endeavor, offering high resolution and sensitivity.
High-Performance Liquid Chromatography (HPLC) Method Development
The development of a reliable HPLC method is fundamental for the accurate quantification of melphalan (B128) and its derivatives, including this compound. Key to this process is the systematic optimization of chromatographic conditions to achieve satisfactory separation and resolution.
Several reversed-phase HPLC (RP-HPLC) methods have been established for melphalan, the parent compound of this compound. These methods typically employ a C18 column, which provides a non-polar stationary phase suitable for the retention of moderately polar compounds like melphalan. researchgate.netijper.org The mobile phase composition is a critical parameter that is adjusted to achieve optimal retention and peak shape. A common approach involves a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer. researchgate.netijper.org For instance, a mobile phase consisting of acetonitrile, water, and 1% ortho-phosphoric acid in a 70:27:3 (v/v/v) ratio has been successfully used. researchgate.net Another optimized mobile phase consists of acetic acid, water, and methanol (1:49.5:49.5) at a pH of 4. ijper.org
Method validation is a crucial step to ensure the reliability of the analytical data. jarem.org According to International Council for Harmonisation (ICH) guidelines, validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). jarem.org For melphalan, HPLC methods have demonstrated linearity over concentration ranges such as 10-50 µg/mL and 2.0–14.0 µg/mL. researchgate.netijper.org The sensitivity of these methods is often high, with LOD and LOQ values reported to be as low as 0.2956 µg/mL and 0.5874 µg/mL, respectively. ijper.org
Table 1: Example HPLC Method Parameters for Melphalan Analysis
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Column | ODS C-18, RP column (4.6 mm i.d x 250 mm) | Reverse-phase C18 column (150 mm × 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water:1% Ortho Phosphoric Acid (70:27:3 v/v/v) | Acetic Acid:Water:Methanol (1:49.5:49.5 v/v/v), pH 4 |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV-Visible Detector at 275 nm | UV Detector at 254 nm |
| Linear Range | 2.0–14.0 µg/mL | 10–50 µg/mL |
| LOD | 0.5 µg/mL | 0.2956 µg/mL |
| LOQ | 1.5 µg/mL | 0.5874 µg/mL |
This table is generated based on data from published research on melphalan. researchgate.netijper.org
Ultra-Performance Liquid Chromatography (UPLC) Applications
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, increased sensitivity, and substantially shorter run times. nih.gov These improvements are achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures. nih.gov
Due to the inherent instability of melphalan in aqueous solutions, the speed of UPLC is highly advantageous for its analysis. nih.gov A UPLC-UV method has been developed for the rapid quantification of melphalan in human plasma, with a total run time of only 4 minutes per sample. nih.gov This method utilizes an Acquity™ BEH C18 column (2.1 × 50 mm, 1.7 µm) and a gradient elution with a mobile phase of 25 mM ammonium acetate (pH 4.7) and acetonitrile at a flow rate of 0.6 mL/min. nih.gov The use of a photodiode array (PDA) detector allows for spectral analysis, with detection typically set at 261 nm. nih.gov
The sensitivity of UPLC methods is well-suited for clinical pharmacokinetic studies. The reported UPLC-UV method for melphalan demonstrated a lower limit of quantification (LLOQ) of 100 ng/mL over a calibration range of 100–40,000 ng/mL. nih.gov The application of such a method to this compound would be expected to yield similar benefits in terms of speed and efficiency, which is critical for high-throughput analysis.
Mass Spectrometry-Based Detection and Quantification Principles
Mass spectrometry (MS) is an indispensable tool for the detection and quantification of this compound, providing unparalleled sensitivity and specificity. When coupled with chromatographic separation, it allows for the definitive identification and measurement of the analyte, even at trace levels.
Isotope Dilution Mass Spectrometry for Enhanced Precision and Accuracy
Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for achieving the highest levels of precision and accuracy in quantitative analysis. nih.govnist.gov The principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte to the sample at an early stage of the analytical workflow. nih.gov In the context of analyzing an unlabeled compound, this compound itself would serve as the ideal internal standard. Conversely, when quantifying this compound, a different isotopically labeled variant (e.g., ¹³C or ¹⁵N labeled) would be required.
The isotopically labeled standard is chemically identical to the analyte and thus behaves identically during sample preparation, extraction, and chromatographic separation, effectively compensating for any sample loss or matrix effects. nih.gov The mass spectrometer can distinguish between the analyte and the labeled standard based on their mass difference. Quantification is then performed by measuring the ratio of the signal intensity of the analyte to that of the isotopically labeled standard. researchgate.net This ratiometric measurement significantly improves the precision and accuracy of the results compared to external or internal calibration methods that use a structurally different standard. nist.gov
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis of Oxidized Metabolites
Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural elucidation and highly selective quantification. nih.gov In an MS/MS experiment, a precursor ion (in this case, the protonated molecule of this compound, [M+H]⁺) is selected in the first mass analyzer, subjected to collision-induced dissociation (CID) to generate characteristic fragment ions, and these fragment ions are then analyzed in a second mass analyzer. nih.gov This process, known as selected reaction monitoring (SRM), provides a high degree of specificity, as only ions that undergo a specific fragmentation transition are detected. researchgate.net
The fragmentation of N-oxides in the mass spectrometer often follows characteristic pathways. A key fragmentation pathway for protonated N-oxides is the neutral loss of an oxygen atom ([M+H]⁺ → [M+H-16]⁺). nih.gov Another common fragmentation is the elimination of a hydroxyl radical (•OH) from the N→O functional group. researchgate.net The study of these fragmentation patterns is crucial for confirming the identity of oxidized metabolites like this compound and distinguishing them from other potential metabolites, such as hydroxylated species. nih.gov The analysis of the fragmentation spectra can provide definitive structural information about the analyte and its metabolites. nih.gov
Table 2: Characteristic Fragmentation Pathways for N-Oxides in MS/MS
| Precursor Ion | Fragmentation Process | Characteristic Neutral Loss | Reference |
|---|---|---|---|
| [M+H]⁺ | Deoxygenation | 16 Da (Oxygen) | nih.gov |
| [M+H]⁺ | Hydroxyl Radical Elimination | 17 Da (•OH) | researchgate.net |
This table summarizes common fragmentation patterns observed for N-oxide compounds in tandem mass spectrometry.
Spectroscopic and Electrochemical Detection Methodologies for Related Analytes
While chromatography coupled with mass spectrometry is the predominant technique for the analysis of this compound, other detection methodologies, particularly spectroscopic and electrochemical methods, have been developed for melphalan and related compounds. These methods can offer advantages in terms of cost, simplicity, and potential for point-of-care applications.
UV-Visible spectroscopy is a fundamental detection method often coupled with HPLC and UPLC. ijper.orgnih.gov Melphalan exhibits a characteristic UV absorbance maximum, which is exploited for its quantification. Detection wavelengths of 254 nm, 261 nm, and 275 nm have been reported in various chromatographic methods. researchgate.netijper.orgnih.gov This approach is robust and widely available, though it may lack the specificity of mass spectrometry in highly complex samples.
Electrochemical detection has emerged as a highly sensitive alternative for the quantification of electroactive compounds like melphalan. acs.orgnih.gov Novel electrochemical sensors have been developed using modified electrodes to enhance sensitivity and selectivity. acs.org For instance, a sensor utilizing a glassy carbon electrode modified with graphitic carbon nitride, activated nanodiamonds, and molybdenum diselenide has been designed for the precise detection of melphalan. nih.gov
These electrochemical methods, often employing techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV), can achieve very low detection limits. nih.gov One such sensor demonstrated a linear response for melphalan in the range of 0.5 to 12.5 µM with a detection limit as low as 0.03 µM. nih.gov The principle of detection relies on the oxidation of the melphalan molecule at the electrode surface, resulting in a measurable current that is proportional to its concentration. acs.org The applicability of these sensors has been validated in biological fluids, indicating their potential for clinical monitoring. nih.gov
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Melphalan |
| Acetonitrile |
| Methanol |
| Ortho-phosphoric acid |
| Acetic acid |
| Ammonium acetate |
| Graphitic carbon nitride |
Fundamentals of Spectrofluorimetric Analysis
Spectrofluorimetry is an analytical technique that measures the fluorescence of a sample to determine the concentration or presence of specific analytes. tijer.orgijprajournal.com It is a highly sensitive and selective method, often capable of detecting substances at concentrations as low as nanograms per milliliter (ng/mL). youtube.com The underlying principle involves a two-step process: excitation and emission. youtube.com
When a molecule absorbs light energy (photons) from an external source, its electrons are promoted from a stable ground state to a higher energy, unstable excited state. tijer.orgslideshare.net This initial step is known as excitation. tijer.org The molecule cannot remain in this excited state for long and quickly seeks to release the excess energy to return to its ground state. One way it does this is by emitting light, a phenomenon known as fluorescence.
A key characteristic of fluorescence is that the emitted light almost always has a longer wavelength (and therefore lower energy) than the absorbed excitation light. tijer.org This is because some energy is lost through non-radiative processes, such as vibrational relaxation, before the fluorescent emission occurs. This difference in wavelength between the excitation and emission maxima is called the Stokes shift. tijer.org The entire process is governed by the Frank-Condon principle and can be visualized using a Jablonski diagram, which illustrates the electronic states of a molecule and the transitions between them. tijer.orgslideshare.net
The intensity of the fluorescence is directly proportional to the concentration of the fluorescent substance over a certain range, which forms the basis for quantitative analysis. youtube.com However, several factors can influence this intensity and must be controlled for accurate measurements.
Factors Influencing Fluorescence Intensity:
| Factor | Effect on Fluorescence Intensity | Rationale |
| Concentration | Increases with concentration up to a point, then decreases. | At low concentrations, intensity is proportional to the number of excited molecules. At high concentrations, "quenching" and self-absorption effects occur, where emitted light is reabsorbed by other analyte molecules. youtube.comslideshare.net |
| Temperature | Generally decreases as temperature increases. | Higher temperatures increase the likelihood of molecular collisions, which can lead to non-radiative deactivation of the excited state, thus reducing fluorescence. tijer.org |
| pH | Can significantly alter intensity. | Changes in pH can alter the ionic form of a molecule, which may affect its electronic structure and ability to fluoresce. youtube.com |
| Solvent Polarity | Can shift emission spectra and change intensity. | The polarity of the solvent can affect the stability of the excited state and influence the efficiency of the fluorescence process. youtube.com |
| Quenching Agents | Presence of substances like halide ions (e.g., chloride, iodide) can decrease intensity. | Quenchers interact with the excited molecule and promote non-radiative pathways for returning to the ground state, effectively "stealing" the energy that would have been emitted as light. tijer.orgslideshare.net |
Instrumentation for spectrofluorimetry consists of a light source (e.g., xenon arc lamp), two monochromators (one to select the excitation wavelength and one to analyze the emission wavelength), a sample holder, and a detector (typically a photomultiplier tube) positioned at a 90-degree angle to the incident light beam to minimize interference from the transmitted excitation light. youtube.com This setup allows for the generation of two types of spectra: an excitation spectrum and an emission spectrum, which are specific to a given fluorescent compound. youtube.com
Development of Electrochemical Sensors for Nitrogen Mustard Derivatives
Electrochemical sensors are emerging as powerful analytical tools for the detection of nitrogen mustard derivatives due to their high sensitivity, selectivity, rapid response times, and cost-effectiveness compared to traditional methods like chromatography. acs.org Nitrogen mustards are a class of cytotoxic, alkylating organic compounds, with melphalan being a prominent example used in chemotherapy. wikipedia.org The ability to accurately monitor concentrations of these compounds is crucial in various fields.
The fundamental principle of an electrochemical sensor involves an electrode modified with specific materials that interact with the target analyte. This interaction produces a measurable electrical signal, such as a change in current or potential, which is proportional to the analyte's concentration. diva-portal.org The development of these sensors focuses on creating novel electrode surfaces with enhanced conductivity, larger surface areas, and high catalytic activity to improve detection sensitivity and response time. nih.gov
A recent pioneering development in this area is an electrochemical sensor designed for the detection of melphalan. acs.org This sensor was constructed by modifying an electrode with a composite material consisting of graphitic carbon nitride (g-C3N4), carboxylated nanodiamonds (ND-COOH), and molybdenum diselenide (MoSe2). acs.org The performance of such sensors is meticulously evaluated by optimizing parameters like the pH of the supporting electrolyte and the concentration of the modifying composite. acs.org
The incorporation of nanomaterials is a key strategy in modern sensor design. nih.gov For instance, the carboxyl functional groups on the surface of nanodiamonds can act as a bridge, facilitating a strong interaction with the melphalan molecule. acs.org This enhanced binding leads to superior detection capabilities. acs.org By combining advanced materials, these sensors can achieve very low detection limits, making them suitable for monitoring trace amounts of nitrogen mustard derivatives in various samples. acs.org
The table below summarizes the performance characteristics of various electrochemical sensors developed for the detection of different, yet structurally relevant, analytes, illustrating the capabilities of this technology.
Performance of Various Electrochemical Sensors:
| Sensor Platform (Modified Electrode) | Target Analyte | Linear Range (Concentration) | Limit of Detection (LOD) |
| MWCNT-PEI/GCE mdpi.com | Luteolin (Flavonoid) | 2.4 x 10⁻³ to 1.75 x 10⁻⁶ M | 5.0 x 10⁻¹⁰ M mdpi.com |
| MWCNT/PEI/GCE mdpi.com | Uric Acid | 0.5 x 10⁻⁶ to 5 x 10⁻⁵ M | 1 x 10⁻⁷ M mdpi.com |
| SWCNT-PLys/GCE mdpi.com | Dopamine | 1.0 x 10⁻⁷ to 2.0 x 10⁻⁶ M | 16 x 10⁻⁹ M mdpi.com |
Note: GCE = Glassy Carbon Electrode; MWCNT = Multi-walled Carbon Nanotubes; PEI = Polyethyleneimine; SWCNT = Single-walled Carbon Nanotubes; PLys = Polylysine.
The development of label-free electrochemical sensors is a particularly active area of research. nih.gov These sensors directly detect the target molecule without the need for additional chemical labels, simplifying the analytical process. nih.gov By leveraging unique materials and detection strategies, electrochemical sensors represent a promising and potent tool for the rapid and sensitive monitoring of nitrogen mustard derivatives like this compound. acs.org
Mechanistic Investigations of N Oxidation and Degradation Pathways of Melphalan Analogs in Controlled Environments
Oxidative Biotransformation Pathways of Nitrogen Mustards in Preclinical Systems
Nitrogen mustards, a class of alkylating agents to which melphalan (B128) belongs, undergo various biotransformation reactions in preclinical models. Oxidative metabolism is a key pathway that can alter the structure and activity of these compounds. These transformations are studied in systems designed to mimic physiological conditions, providing insight into potential metabolic routes in vivo.
The nitrogen atom of the bis(2-chloroethyl)amino group in melphalan and its analogs is susceptible to enzymatic oxidation. In preclinical in vitro models, this process is primarily investigated using liver microsomal fractions, which are rich in cytochrome P450 (CYP) enzymes. These enzymes are well-known for their role in the oxidative metabolism of a wide range of xenobiotics.
Research on tertiary amines, which share structural similarities with the nitrogen mustard moiety, has demonstrated that CYP enzymes can mediate N-oxidation. For instance, studies using reconstituted rabbit liver microsomal systems have shown that cytochrome P-448 can catalyze the N-oxidation of compounds like NN-dimethylaniline, forming the corresponding N-oxide. nih.gov This process requires both the cytochrome enzyme and NADPH-cytochrome c reductase for optimal activity. nih.gov By analogy, it is proposed that the nitrogen atom in melphalan can be oxidized by similar hepatic enzyme systems to form Melphalan N-Oxide. The use of deuterated standards like Melphalan-d8 N-Oxide is crucial in these studies for the accurate quantification of the metabolite formed.
Furthermore, metabolic studies of other nitrogen mustard prodrugs, such as dinitrobenzamide mustards, in human, mouse, rat, and dog hepatic S9 preparations have identified several metabolic routes, including N-dealkylation, which also involves oxidative processes acting on the mustard group. researchgate.net
Beyond enzymatic processes, nitrogen mustards can undergo non-enzymatic oxidation, particularly in environments that simulate the oxidative stress found in certain biological matrices. Melphalan itself has been shown to induce the production of reactive oxygen species (ROS) in cellular models. nih.govnih.govresearchgate.net This increase in ROS can, in turn, contribute to the non-enzymatic oxidation of the parent compound.
Chemical Stability and Forced Degradation Studies for Research Analogs
Understanding the inherent chemical stability of melphalan analogs is fundamental for research and analytical purposes. Forced degradation studies, where the compound is subjected to extreme conditions, are performed to identify potential degradation products and establish degradation pathways.
The primary degradation pathway for melphalan in aqueous solutions is hydrolysis of the bis(2-chloroethyl)amino group. nih.gov This process is initiated by the intramolecular cyclization of one of the chloroethyl side chains, where the nucleophilic nitrogen atom attacks the electrophilic carbon bearing the chlorine atom. This reaction forms a highly reactive aziridinium ion intermediate and releases a chloride ion. researchgate.net The strained three-membered aziridinium ring is then susceptible to nucleophilic attack by water, leading to the formation of a hydroxylated, inactive monohydroxy-melphalan. A second, similar reaction can occur on the other chloroethyl arm, resulting in dihydroxy-melphalan. This hydrolytic pathway is a significant contributor to the limited stability of melphalan in aqueous media. The activation energy for this hydrolysis reaction in normal saline has been calculated to be 100.2 kJ/mol. nih.gov
| Parameter | Condition | Result | Reference |
| Half-life | RPMI medium with 10% fetal bovine serum at 37°C | 1.13 ± 0.10 hours | nih.gov |
| Time to 5% loss (t0.95) | 20 µg/mL in normal saline at 21.5°C | 1.5 hours | nih.gov |
| Time to 5% loss (t0.95) | 20 µg/mL in normal saline at 5°C | 20 hours | nih.gov |
| Stability | 2 mg/mL in 0.9% NaCl at 5°C | Stable for 24 hours (7.4% degradation) | springermedizin.de |
| Stability | 4 mg/mL in 0.9% NaCl at Room Temperature | Stable for 8 hours | researchgate.net |
Forced degradation studies often employ oxidative stress conditions to probe for potential oxidized metabolites. The use of agents like hydrogen peroxide (H2O2) mimics the effects of ROS that can be present in biological systems. springermedizin.deresearchgate.net When melphalan or its analogs are subjected to such conditions, the nitrogen atom of the mustard moiety can be oxidized to form the corresponding N-oxide.
Studies have confirmed that melphalan treatment induces significant oxidative stress in various cell systems. nih.govnih.govresearchgate.net This drug-induced oxidative environment is characterized by an increase in ROS, which can lead to the oxidation of lipids, proteins, and the drug molecule itself. nih.gov Therefore, the formation of Melphalan N-Oxide is a plausible outcome under conditions of oxidative stress, both in forced degradation studies and in biological systems with high levels of ROS. The presence of antioxidants has been shown to prevent melphalan-induced toxicity, underscoring the significant role of oxidative pathways. nih.govnih.govresearchgate.net
The stability of melphalan is highly dependent on environmental factors such as pH, temperature, and light.
pH: Melphalan exhibits its greatest stability in the pH range of 3 to 7. ashp.org As the pH increases, the rate of degradation also increases. The faster degradation at higher pH is likely due to the increased rate of hydrolysis of the chloroethyl groups. springermedizin.de
Temperature: Temperature has a significant impact on the degradation rate of melphalan. Solutions are considerably more stable at refrigerated temperatures (e.g., 5°C) than at room temperature (21.5-25°C). nih.govspringermedizin.de For instance, a solution of melphalan in normal saline loses 5% of its activity in 1.5 hours at 21.5°C, whereas it takes 20 hours for the same loss to occur at 5°C. nih.gov However, solutions can be stored frozen at -20°C for at least 6 to 7 months without significant degradation. nih.gov
Light: While there is limited specific data on the photosensitivity of melphalan, standard laboratory practice often involves protecting melphalan solutions from light, particularly during storage. springermedizin.deresearchgate.net This suggests a potential for light-induced degradation, although some studies have found that solutions stored at room temperature without light protection can remain stable for several hours. researchgate.net In general, for compounds with complex structures, exposure to light, especially UV light, can provide the energy needed to initiate degradation reactions.
| Condition | Concentration | Vehicle | Stability Finding | Reference |
| Temperature | 20 µg/mL | Normal Saline | t0.95 = 1.5 h at 21.5°C; 20 h at 5°C | nih.gov |
| Temperature | 0.5 mg/mL | 0.9% NaCl | Unstable at both 5°C and Room Temp | springermedizin.de |
| Temperature | 2 mg/mL | 0.9% NaCl | Stable for 24 h at 5°C; <2 h at Room Temp | springermedizin.deresearchgate.net |
| Temperature | 4 mg/mL | 0.9% NaCl | Unstable at 5°C (precipitation); Stable for 8 h at Room Temp | springermedizin.deresearchgate.net |
| pH | Not specified | Aqueous Solution | Most stable between pH 3 and 7 | ashp.org |
| Freezing | 1 & 20 µg/mL | Normal Saline | Stable for 7 months at -20°C and -35°C; withstands up to four freeze-thaw cycles | nih.gov |
| Light | 0.5, 2, 4 mg/mL | 0.9% NaCl | Bags at 5°C were protected from light, bags at Room Temp were not. Data on light influence is scarce. | springermedizin.deresearchgate.net |
Comprehensive Identification and Characterization of Degradation Products and In Vitro Metabolites of this compound
The investigation into the degradation pathways and metabolic fate of melphalan analogs is crucial for understanding their stability and biological activity. This section focuses on the comprehensive identification and characterization of degradation products and in vitro metabolites of this compound, employing advanced analytical techniques to elucidate their chemical structures. While specific studies on this compound are limited, the degradation patterns can be inferred from studies on melphalan and the general chemical behavior of N-oxide compounds.
Chromatographic Profiling of Related Substances in Experimental Systems
Chromatographic techniques, particularly high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), are fundamental in separating and profiling related substances in experimental systems containing this compound. These methods allow for the resolution of the parent compound from its degradation products and metabolites, which is the first step in their identification and characterization.
Forced degradation studies on melphalan have been conducted under various stress conditions, including acidic, basic, oxidative, and thermal stress, to predict its degradation pathways. It is anticipated that this compound would undergo similar degradation, with additional pathways related to the N-oxide functional group.
The primary degradation pathway for melphalan in aqueous solutions is hydrolysis, leading to the formation of monohydroxymelphalan (MOH) and subsequently dihydroxymelphalan (DOH) nih.govnih.gov. It is highly probable that this compound also undergoes hydrolysis of its chloroethyl groups to form the corresponding monohydroxy and dihydroxy N-oxide derivatives.
Table 1: Expected Retention Times of this compound and its Potential Degradation Products in a Reversed-Phase HPLC System.
| Compound | Expected Relative Retention Time (RRT) | Potential Degradation Pathway |
| Dihydroxythis compound | < 1.0 | Hydrolysis |
| Monohydroxythis compound | < 1.0 | Hydrolysis |
| This compound | 1.0 | Parent Compound |
| Melphalan-d8 | > 1.0 | Deoxygenation |
Note: This table is illustrative and based on the general principle that more polar compounds elute earlier in reversed-phase chromatography. Actual retention times would depend on the specific chromatographic conditions.
In addition to hydrolysis, the N-oxide group itself can be susceptible to reduction back to the tertiary amine, yielding Melphalan-d8. This deoxygenation can occur under certain biological conditions or during analytical procedures. The polarity of the N-oxide is generally higher than the corresponding tertiary amine, which would result in a shorter retention time in reversed-phase HPLC.
Spectrometric Approaches for Structural Confirmation of Degradants
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the structural confirmation of degradation products and metabolites. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, enabling the determination of elemental compositions for unknown compounds.
The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer valuable structural information. For N-oxide containing compounds, a characteristic fragmentation pathway is the neutral loss of an oxygen atom (16 Da) from the protonated molecular ion ([M+H]⁺) nih.gov. This "deoxygenation" is a key diagnostic feature for identifying N-oxide metabolites.
Another common fragmentation pathway for melphalan and its derivatives involves the loss of the bis(2-chloroethyl)amine side chain. The specific fragmentation patterns of this compound and its degradants would be crucial for their unambiguous identification.
Table 2: Predicted Mass Spectrometric Data for this compound and its Potential Degradants.
| Compound | Predicted [M+H]⁺ (m/z) | Key Predicted MS/MS Fragments (m/z) | Diagnostic Feature |
| This compound | 329.1 | 313.1, [M+H-16]⁺ ; fragments related to the loss of the side chain | Neutral loss of 16 Da |
| Monohydroxythis compound | 311.1 | 295.1, [M+H-16]⁺; loss of H₂O | Neutral loss of 16 Da |
| Dihydroxythis compound | 293.1 | 277.1, [M+H-16]⁺; loss of 2H₂O | Neutral loss of 16 Da |
| Melphalan-d8 | 313.1 | Fragments related to the loss of the side chain | Absence of neutral loss of 16 Da |
Note: The m/z values are predicted based on the elemental composition and common fragmentation pathways. The deuterium (B1214612) labeling (d8) is accounted for in the mass calculations.
In vitro metabolism studies of melphalan have primarily focused on its interaction with DNA and its hydrolysis. The formation of N-oxide metabolites of melphalan has not been extensively reported in the literature. However, N-oxidation is a known metabolic pathway for many drugs containing tertiary amine functionalities. Therefore, it is plausible that Melphalan-d8 could be metabolized to this compound in vitro by enzymes such as cytochrome P450s or flavin-containing monooxygenases. The characterization of such a metabolite would rely on the spectrometric techniques described above, particularly the observation of the characteristic neutral loss of 16 Da.
Applications of Melphalan D8 N Oxide in Fundamental Chemical and Biochemical Research
Utilization as an Internal Standard in Quantitative Bioanalytical Assays
In quantitative analysis, particularly in methods employing mass spectrometry, an internal standard (IS) is essential for correcting analytical variability. The ideal IS is a stable isotope-labeled (SIL) analog of the analyte, as it shares nearly identical physicochemical properties, such as extraction recovery and ionization efficiency, but is distinguishable by its mass. veeprho.com Melphalan-d8 N-Oxide is specifically designed for this purpose, serving as the gold standard for the quantification of unlabeled Melphalan (B128) N-Oxide.
The development of robust bioanalytical methods is a prerequisite for any quantitative study. The use of this compound as an internal standard is integral to the validation of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for quantifying Melphalan N-Oxide in various research matrices like plasma, tissue homogenates, and cell culture media.
Method validation ensures that the analytical procedure is accurate, precise, and reliable. researchgate.netscispace.com Key validation parameters are assessed to demonstrate the method's suitability for its intended purpose. researchgate.netijper.org The inclusion of this compound allows for the mitigation of matrix effects and variations in sample processing, leading to dependable results.
Table 1: Representative Validation Parameters for a Hypothetical LC-MS/MS Assay for Melphalan N-Oxide Using this compound as an Internal Standard
| Parameter | Specification | Result |
|---|---|---|
| Linearity Range | 2.0 - 1000 ng/mL | Correlation coefficient (r²) > 0.998 |
| Accuracy | Within ±15% of nominal concentration | 96.5% - 104.2% |
| Precision (Intra-day) | Relative Standard Deviation (RSD) ≤15% | RSD < 8.5% |
| Precision (Inter-day) | Relative Standard Deviation (RSD) ≤15% | RSD < 11.2% |
| Limit of Quantification (LOQ) | Lowest concentration with acceptable accuracy and precision | 2.0 ng/mL |
| Matrix Effect | Minimal signal suppression or enhancement | IS-normalized factor: 0.95 - 1.03 |
| Extraction Recovery | Consistent and reproducible | > 85% |
In fundamental research, understanding a compound's behavior in biological systems is crucial. In vitro models, such as cell lines, and ex vivo systems, like isolated organs or tissue preparations, are widely used to study cellular uptake, metabolism, and cytotoxicity. nih.govacs.org When investigating the formation of Melphalan N-Oxide in these systems, accurate quantification is necessary to trace its appearance and concentration over time. By adding a known amount of this compound to each sample at the beginning of the extraction process, researchers can accurately determine the concentration of the endogenously formed Melphalan N-Oxide, even at very low levels. This is particularly valuable in studies examining the enzymatic conversion of melphalan to its N-oxide derivative in liver microsome preparations or in tracing its formation within cancer cell lines. nih.gov
Role in Impurity Profiling and Quality Control of Melphalan-Related Substances in Research Material Development
The purity of chemical reagents is paramount in research to ensure that observed effects are attributable to the compound of interest and not to contaminants. Impurity profiling is the identification and quantification of all potential impurities in a substance. daicelpharmastandards.com
Melphalan, like many nitrogen-containing compounds, can undergo oxidation during synthesis, formulation, or storage. iosrjournals.orgnih.gov This can lead to the formation of various impurities, including the N-oxide derivative. cleanchemlab.com Identifying and controlling such impurities is a critical aspect of quality control for research-grade melphalan. The presence of Melphalan N-Oxide as a potential oxidative impurity necessitates analytical methods capable of detecting and quantifying it.
Table 2: Common Process-Related and Degradation Impurities of Melphalan for Research Material Quality Control
| Impurity Name | Potential Origin |
|---|---|
| Dihydroxy Melphalan | Hydrolysis researchgate.net |
| Monohydroxy Melphalan | Hydrolysis nih.govresearchgate.net |
| Melphalan Dimer | Self-reaction iosrjournals.org |
| Melphalan Methyl Ester | Synthesis-related |
| D-Isomer Melphalan | Synthesis-related daicelpharmastandards.com |
| Melphalan N-Oxide | Oxidation cleanchemlab.com |
To accurately quantify an impurity like Melphalan N-Oxide, a well-characterized reference standard is required. cleanchemlab.comsynzeal.com this compound serves as an ideal labeled reference standard for the development and validation of analytical methods aimed at impurity quantification. In a technique known as isotope dilution mass spectrometry, the precise addition of this compound allows for highly accurate measurement of the unlabeled Melphalan N-Oxide impurity in a batch of research-grade melphalan, ensuring its quality and purity specifications are met.
Contribution to Understanding Drug Metabolism and Chemical Degradation Kinetics in Non-Clinical Models
A key aspect of non-clinical research is characterizing the metabolic fate and chemical stability of a compound. nih.gov N-oxidation is a recognized metabolic pathway, and the chemical degradation of a substance can significantly impact its activity in experimental assays. mdpi.com
The study of melphalan's degradation kinetics has shown it is susceptible to hydrolysis and other transformations under various conditions. nih.goviosrjournals.orgresearchgate.net Investigating the rate of formation of specific degradation products, such as the N-oxide, provides insight into the compound's stability profile. To obtain reliable kinetic data, especially from complex non-clinical matrices like microsomal incubations or buffer solutions containing biological components, accurate quantification over time is essential. rsc.org
By using this compound as an internal standard, researchers can precisely measure the formation of Melphalan N-Oxide at different time points under various stress conditions (e.g., oxidative, thermal, photolytic). This allows for the calculation of accurate formation rates and half-lives, contributing to a comprehensive understanding of the molecule's chemical liabilities and metabolic pathways in a research context.
Table 3: Hypothetical Kinetic Data for the Formation of Melphalan N-Oxide in a Non-Clinical In Vitro System
| Incubation Time (minutes) | Melphalan N-Oxide Concentration (nM) (Quantified using this compound IS) |
|---|---|
| 0 | < 1.0 (Below Limit of Quantification) |
| 15 | 12.4 |
| 30 | 23.8 |
| 60 | 45.1 |
| 90 | 62.5 |
Lack of Publicly Available Research on this compound Precludes Article Generation
The initial and subsequent focused searches yielded general information on the parent compound, Melphalan, including its mechanism of action as a nitrogen mustard alkylating agent. Information was also found on the principles of using deuterated compounds and N-oxides in metabolic and mechanistic studies. Deuterated compounds are frequently used as probes in metabolic studies to trace the fate of molecules and to investigate kinetic isotope effects, which can provide insights into reaction mechanisms. N-oxides of drugs are often studied as potential metabolites or as prodrugs that can be activated under specific physiological conditions.
However, the specific combination of these features in "this compound" and its direct application in research, as required by the prompt, is not documented in the accessible scientific domain. Without detailed research findings, experimental data, and specific examples pertaining to this compound, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline and content inclusions. The creation of data tables and detailed descriptions of research findings is contingent on the availability of such primary research data.
Therefore, due to the absence of specific research focused on "this compound," the generation of the requested article with the specified level of detail and scientific accuracy cannot be fulfilled at this time.
Q & A
Q. What is the role of Melphalan-d8 N-Oxide as an internal standard in quantitative mass spectrometry?
this compound is a deuterated isotopologue used to improve the accuracy and precision of quantitative analyses via isotope dilution mass spectrometry (IDMS). Its physicochemical similarity to Melphalan minimizes matrix effects (e.g., ionization suppression from excipients), while the mass shift (d8) allows distinct detection via MRM transitions (e.g., m/z 314 → 254). This approach corrects for variability during sample preparation and instrument drift .
Q. How do researchers validate FIA-MS/MS methods using this compound?
Validation involves assessing specificity, linearity, accuracy, precision, and robustness. For example:
- Specificity: Verify no interference from formulation excipients by comparing analyte response in pure solvent vs. matrix (e.g., β-cyclodextrin formulations).
- Linearity: Use calibration curves across expected concentrations (e.g., 10–500 ng/mL) with R² ≥ 0.98.
- Precision: Calculate intra-/inter-day CV% (<15% for bioanalytical assays). Cross-validation between methods (e.g., chromatographic vs. non-chromatographic FIA-MS/MS) ensures consistency .
Q. Why are deuterated internal standards like this compound preferred over non-deuterated analogs?
Deuterated standards exhibit nearly identical retention times and extraction efficiencies as the analyte, minimizing quantification bias. The d8 label ensures sufficient mass separation to avoid isotopic overlap in MS detection, critical for MRM-based workflows. Additionally, they account for ion suppression/enhancement caused by co-eluting compounds in complex matrices .
Q. What are the key considerations for storing and preparing this compound solutions?
Store lyophilized standards at −20°C in inert atmospheres to prevent oxidation. For working solutions, use stable solvents (e.g., acetonitrile/water mixtures) and avoid repeated freeze-thaw cycles. Quantify degradation via stability studies (e.g., 24-hour room-temperature tests) and adjust calibration curves accordingly .
Q. How can researchers ensure reproducibility when using this compound across laboratories?
Standardize protocols for:
- Instrument parameters: Optimize declustering potential (DP), collision energy (CE), and collision cell exit potential (CXP) for MRM transitions.
- Data normalization: Use peak area ratios (analyte/internal standard) to correct for batch effects. Inter-lab reproducibility requires detailed metadata reporting, including MS vendor, ion source settings, and sample preparation steps .
Advanced Research Questions
Q. How can MRM transitions for this compound be optimized to minimize interference in complex biological matrices?
Use product ion scans to identify high-abundance, diagnostic fragments (e.g., m/z 172 for Melphalan-d8). Employ stepped CE values to enhance fragmentation specificity. Validate transitions by spiking matrices (e.g., plasma, tissue homogenates) with the compound and assessing signal-to-noise ratios ≥10:1. For low-abundance targets, implement scheduled MRM to align detection windows with elution profiles .
Q. What statistical models are suitable for analyzing N-oxide flux data in pharmacokinetic studies?
Linear mixed-effects (LME) models account for nested variability (e.g., inter-subject vs. intra-subject differences). For dose-response studies, apply ANOVA with Fisher’s LSD post hoc tests to compare means across cohorts. Transform skewed data (e.g., log-normalized N-oxide concentrations) to meet parametric assumptions .
Q. How can (Q)SAR models predict the mutagenic potential of this compound?
Use structural alerts for aromatic N-oxides, which are associated with DNA reactivity. Computational tools (e.g., Leadscope’s expert rules) assess substructures linked to mutagenicity, such as quindioxin or benzo-oxadiazole moieties. Validate predictions against Ames test data, noting that deuterium substitution may alter metabolic activation pathways compared to non-deuterated analogs .
Q. What strategies mitigate matrix effects when quantifying this compound in lipid-based drug delivery systems?
Q. How do researchers resolve contradictions in N-oxide stability data across studies?
Conduct forced degradation studies under controlled conditions (pH, temperature, light) to identify instability triggers. Compare results using standardized protocols (e.g., ICH Q1A guidelines). Meta-analyses of published data should account for variables like solvent composition (e.g., acetone vs. acetonitrile) and storage container materials (glass vs. polymer) .
Methodological Resources
- Data Reporting: Follow PLOS guidelines for open data, depositing raw MS spectra and stability datasets in repositories like MetaboLights .
- Instrumentation: Document MS parameters (e.g., ion spray voltage, gas flow rates) to enable replication .
- Ethical Compliance: Disclose any conflicts of interest related to proprietary standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
